Home > Products > Screening Compounds P120813 > (5E,14E)-icosa-5,14-dienoic acid
(5E,14E)-icosa-5,14-dienoic acid -

(5E,14E)-icosa-5,14-dienoic acid

Catalog Number: EVT-14949956
CAS Number:
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5E,14E)-icosa-5,14-dienoic acid is a type of unsaturated fatty acid characterized by its two double bonds located at the 5th and 14th positions in the carbon chain. This compound belongs to the eicosanoid family and plays significant roles in various biological processes, including cellular signaling and inflammation modulation. It is primarily sourced from marine organisms and certain algae, where it is synthesized as part of lipid metabolism .

Source and Classification

(5E,14E)-icosa-5,14-dienoic acid is classified as a polyunsaturated fatty acid. It can be isolated from various marine sources, including certain species of algae and fish. Its structural uniqueness, particularly the positioning of the double bonds, distinguishes it from other fatty acids .

Synthesis Analysis

Methods and Technical Details

The synthesis of (5E,14E)-icosa-5,14-dienoic acid typically involves several steps:

  1. Starting Materials: The synthesis often begins with long-chain fatty acids.
  2. Hydrolysis: The initial hydrolysis of these fatty acids produces the corresponding free fatty acids.
  3. Isomerization: The introduction of double bonds at specific positions (5 and 14) is achieved through isomerization reactions. This may involve the use of specific catalysts or reaction conditions to ensure selectivity.
  4. Purification: The final product undergoes purification processes such as chromatography to achieve the desired purity and composition .

In industrial settings, these methods are optimized for efficiency and yield, often employing catalysts to enhance reaction rates and reduce costs.

Molecular Structure Analysis

Structure and Data

The molecular formula for (5E,14E)-icosa-5,14-dienoic acid is C20H36O2C_{20}H_{36}O_2 with a molecular weight of approximately 308.5 g/mol. The compound's structure features two double bonds in a long carbon chain, which significantly influences its chemical behavior and biological activity.

Structural Data

  • IUPAC Name: (5E,14E)-icosa-5,14-dienoic acid
  • InChI Key: ZPYAEYLYGOTGGC-OOSDOLGSSA-N
  • Canonical SMILES: CCCCC/C=C/CCCCCCC/C=C/CCCC(=O)O
  • Density: Approximately 0.9 g/cm³
  • Boiling Point: 462.1 °C at 760 mmHg .
Chemical Reactions Analysis

Types of Reactions

(5E,14E)-icosa-5,14-dienoic acid can participate in various chemical reactions:

  1. Oxidation: This reaction introduces oxygen into the compound, potentially forming hydroperoxides or other oxidized derivatives.
  2. Reduction: Involves the removal of oxygen or addition of hydrogen to convert it into saturated fatty acids.
  3. Substitution: This reaction allows for the replacement of functional groups within the molecule, enabling modifications that can change its properties .

These reactions are crucial for its application in synthetic organic chemistry and biochemistry.

Mechanism of Action

The mechanism of action for (5E,14E)-icosa-5,14-dienoic acid involves its interaction with specific molecular targets:

  • Molecular Targets: It can bind to receptors such as peroxisome proliferator-activated receptors (PPARs), which are critical in regulating gene expression related to lipid metabolism and inflammation.
  • Pathways Involved: The compound modulates various signaling pathways that influence inflammation, cell proliferation, and metabolic processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyValue
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point462.1 °C at 760 mmHg
Flash Point326.3 ± 15.2 °C
AppearanceLiquid

These properties indicate that (5E,14E)-icosa-5,14-dienoic acid is a liquid at room temperature with significant thermal stability .

Applications

(5E,14E)-icosa-5,14-dienoic acid has a variety of applications in scientific research:

  • Chemistry: It serves as a precursor in synthesizing more complex molecules and as a model compound for studying fatty acid chemistry.
  • Biology: Researchers investigate its role in cellular signaling pathways and its effects on biological processes.
  • Medicine: There is ongoing research into its potential therapeutic effects, particularly regarding anti-inflammatory and anti-cancer properties.
  • Industry: The compound finds applications in producing lubricants and surfactants due to its unique chemical properties .
Biosynthesis and Enzymatic Pathways

Role of Fatty Acid Desaturases in Double Bond Positioning

Fatty acid desaturases are pivotal enzymes governing the introduction of double bonds into fatty acid chains, determining their biological activity and metabolic fate. For (5E,14E)-icosa-5,14-dienoic acid (EDA), the stereospecific positioning of the Δ5 and Δ14 double bonds is catalyzed by distinct desaturases operating sequentially. Unlike the more common omega-6 pathway (where Δ6-desaturase acts on linoleic acid), EDA biosynthesis involves Δ9-elongase activity converting linoleic acid (18:2n-6) to eicosadienoic acid (20:2n-6) with double bonds at C11 and C14. Subsequent Δ5-desaturase action then introduces the Δ5 bond, forming the 5,14-dienoic structure [4] [10].

A critical distinction lies in the tissue-specific expression of these desaturases. Human testicular microsomes exhibit unique Δ8-desaturase capability, converting EDA to eicosa-8,11,14-trienoic acid, a precursor for specialized eicosanoids. This contrasts with hepatic tissue, which lacks Δ8-desaturase activity, highlighting compartmentalized metabolic networks [4]. The FADS2 gene product (Δ6/Δ8 bifunctional desaturase) is implicated in this reaction, exhibiting flexibility in substrate recognition when presented with EDA [4].

Table 1: Desaturase Specificity in EDA Metabolism

Desaturase TypeSubstrate SpecificityProduct FormedTissue Localization
Δ9-ElongaseLinoleic acid (18:2n-6)Eicosa-11,14-dienoic acid (EDA)Liver, Testes
Δ5-DesaturaseEicosa-11,14-dienoic acid(5E,14E)-Icosa-5,14-dienoic acidUbiquitous
Δ8-DesaturaseEicosa-11,14-dienoic acidEicosa-8,11,14-trienoic acidPrimarily Testes

Comparative Analysis with Arachidonic Acid Metabolic Networks

EDA shares biosynthetic origins with arachidonic acid (AA, 20:4n-6) but diverges significantly in downstream metabolism. Both originate from linoleic acid via elongation/desaturation, but EDA’s conjugated diene system (Δ5,Δ14) imposes steric constraints that limit its cyclization by cyclooxygenases (COX). While AA is readily converted to prostaglandins (e.g., PGG2/PGH2) by COX-1/2, EDA exhibits only partial substrate competency. Stopped-flow kinetics reveal that prostaglandin endoperoxide synthase (PTGS) interacts with EDA analogs like cis,cis-eicosa-11,14-dienoic acid, forming the tyrosyl radical (Intermediate II) but with altered kinetics and reduced efficiency compared to AA [6].

Furthermore, EDA’s elongation/desaturation products differ structurally from AA metabolites. In human testes, EDA undergoes Δ8-desaturation to form eicosa-8,11,14-trienoic acid, bypassing the canonical dihomo-γ-linolenic acid (DGLA, 20:3n-6) pathway. This trienoic acid cannot serve as a direct precursor for 2-series prostaglandins due to the absence of the Δ5 bond required for PGH2 synthase activity. Consequently, EDA metabolism generates truncated eicosanoid profiles with potentially unique signaling roles [4] [6].

EDA also influences endocannabinoid biosynthesis. It competitively inhibits diacylglycerol lipase (DAGL), reducing 2-arachidonoylglycerol (2-AG) synthesis. Additionally, its incorporation into phospholipids may alter substrate availability for AA release by phospholipase A2 (PLA2), indirectly modulating AA-derived lipid mediators [6].

Epoxygenase-Mediated Modifications and Diol Derivative Formation

Cytochrome P450 (CYP) epoxygenases catalyze the oxidation of EDA’s double bonds, forming epoxy-eicosadienoic acids (EpEDAs). Unlike AA (primarily epoxidized at C5-C6, C8-C9, C11-C12, and C14-C15), EDA’s conjugated diene system favors epoxidation at the Δ14 bond due to electron density distribution. Human CYP2J2 and CYP2C isoforms demonstrate regioselectivity toward EDA, generating 14,15-epoxy-icosa-5-enoic acid as the major epoxide [6] [8].

These epoxides are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to dihydroxy-eicosadienoic acids (DiHEDAs). The predominant diol formed is 14,15-dihydroxy-icosa-5-enoic acid, which exhibits biological activities distinct from AA-derived epoxides/diols (EETs/DiHETs). While EETs are vasodilatory, preliminary evidence suggests 14,15-DiHEDA modulates macrophage polarization via PPARγ activation, linking EDA metabolism to inflammatory resolution pathways [6] [8].

Table 2: CYP Epoxygenase Products from EDA vs. Arachidonic Acid

CYP IsoformPrimary EDA ProductPrimary AA ProductBiological Activity of Diol
CYP2J214,15-Epoxy-icosa-5-enoic acid14,15-Epoxyeicosatrienoic acidPPARγ agonism (EDA); Vasodilation (AA)
CYP2C95,6-Epoxy-icosa-14-enoic acid11,12-Epoxyeicosatrienoic acidAnti-inflammatory (Both)
sEH Metabolite14,15-DiHEDA14,15-DiHETrEMacrophage modulation (EDA)

Cross-Talk with Prostaglandin and Leukotriene Synthesis Pathways

EDA directly and indirectly interfaces with eicosanoid biosynthesis. As a partial COX substrate, it undergoes limited oxygenation by prostaglandin endoperoxide synthase (PTGS1). Stopped-flow spectrometry shows that EDA (e.g., cis,cis-11,14-eicosadienoic acid) induces formation of the tyrosyl radical (Intermediate II) in PTGS1, but the reaction stalls before complete cyclization to prostaglandins. This results in abortive catalysis, generating hydroxyperoxyl radicals instead of PGG2 analogs. Consequently, EDA consumes COX catalytic cycles without yielding prostanoids, effectively dampening prostaglandin output when AA is limiting [6].

In leukotriene synthesis, EDA competitively inhibits leukotriene B4 (LTB4) binding to its receptor on neutrophils (Ki = 3.0 µM). This antagonism arises from structural mimicry of LTB4’s hydrophobic tail, reducing neutrophil chemotaxis and inflammatory activation. Additionally, EDA’s elongation product, sciadonic acid (Δ5,11,14-20:3), potently inhibits AA metabolism in platelets by COX-1, reducing thromboxane A2 synthesis. This positions EDA and its derivatives as endogenous modulators of leukotriene and prostaglandin networks [3] [10].

Moreover, EDA influences eicosanoid synthesis through substrate competition. It inhibits cytosolic PLA2α (cPLA2α) with an IC50 of ~15 µM, reducing AA liberation from membrane phospholipids. Lower AA availability consequently diminishes substrate flux through both COX and 5-lipoxygenase (5-LOX) pathways, creating broader anti-inflammatory effects [6] [10].

Table 3: EDA Modulation of Key Inflammatory Mediators

Target PathwayMechanism of EDA ActionFunctional Outcome
COX-1/2Partial substrate / Abortive catalysisReduced prostaglandin synthesis
LTB4 ReceptorCompetitive antagonism (Ki=3.0 µM)Inhibited neutrophil chemotaxis
cPLA2αInhibition (IC50~15 µM)Reduced AA release for eicosanogenesis
5-LOXSubstrate competitionDecreased leukotriene production

Properties

Product Name

(5E,14E)-icosa-5,14-dienoic acid

IUPAC Name

(5E,14E)-icosa-5,14-dienoic acid

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22)/b7-6+,16-15+

InChI Key

ZPYAEYLYGOTGGC-OOSDOLGSSA-N

Canonical SMILES

CCCCCC=CCCCCCCCC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/CCCCCCC/C=C/CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.